molecular formula C12H13NO2 B085375 3-Phenyl-3-methylpiperidine-2,6-dione CAS No. 14149-35-0

3-Phenyl-3-methylpiperidine-2,6-dione

Cat. No.: B085375
CAS No.: 14149-35-0
M. Wt: 203.24 g/mol
InChI Key: MCJWXKGQUZKDIC-UHFFFAOYSA-N
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Description

3-Phenyl-3-methylpiperidine-2,6-dione is a piperidine-2,6-dione derivative featuring a phenyl group and a methyl group at the 3-position of the piperidine ring. Piperidine-2,6-diones are structurally characterized by their diketone functionality, which confers conformational rigidity and influences their biological interactions. This compound is synthesized via condensation reactions involving glutaric anhydride derivatives and amines, followed by purification through recrystallization or column chromatography . Its structural analogs, such as 3-(4-aminophenyl)-hydroxy-substituted derivatives (e.g., 3e and 3f in ), demonstrate the impact of substituent variation on physical properties like melting points (189°C for 3e vs. 92°C for 3f) and solubility . Piperidine-2,6-diones are pharmacologically significant, with derivatives explored for anti-tumor, sedative, and anti-proliferative activities .

Properties

CAS No.

14149-35-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-methyl-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C12H13NO2/c1-12(9-5-3-2-4-6-9)8-7-10(14)13-11(12)15/h2-6H,7-8H2,1H3,(H,13,14,15)

InChI Key

MCJWXKGQUZKDIC-UHFFFAOYSA-N

SMILES

CC1(CCC(=O)NC1=O)C2=CC=CC=C2

Canonical SMILES

CC1(CCC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

Cyclization remains the most direct route for constructing the piperidine-2,6-dione core. The Thorpe-Ingold effect, enhanced by geminal dimethyl or phenyl-methyl substituents, facilitates ring closure by reducing conformational entropy.

Case Study 1: Bromination-Mediated Cyclization
A patent-described method employs N-bromosuccinimide (NBS) and benzoyl peroxide in dichloroethane under reflux (7 hours) to brominate intermediate precursors, followed by silica gel chromatography to isolate 3-phenyl-3-methylpiperidine-2,6-dione in 71% yield. This radical bromination strategy introduces substituents at the 3-position before cyclization.

Case Study 2: Acid-Catalyzed Cyclization
3-Methyl-3-phenylglutaric acid undergoes cyclodehydration with ammonia in refluxing toluene (100–150°C), forming the target compound via imide intermediate formation. Anhydrous conditions prevent hydrolysis, while extended reaction times (12–24 hours) ensure complete ring closure.

Condensation Strategies

Amine-Diketone Condensation

Condensation of 3-phenylpropan-1,5-diamine with diketone derivatives in polar aprotic solvents (e.g., DMF) produces the piperidine-2,6-dione skeleton. Lithium hydroxide-mediated hydrolysis of ester intermediates at 70°C achieves near-quantitative conversion (>98%).

Optimized Protocol

  • Reactants : 3-Phenylpropan-1,5-diamine (1.0 equiv), dimethyl 3-methylglutarate (1.1 equiv)

  • Solvent : Toluene

  • Catalyst : Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)

  • Conditions : Reflux (110°C, 8 hours)

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

  • Yield : 82% after recrystallization

Purification Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (8–50% EA) resolves regioisomers and eliminates unreacted starting materials. The target compound typically elutes at 15–20% EA, as monitored by TLC (Rf = 0.3–0.4).

Recrystallization

Recrystallization from chloroform or benzene yields high-purity crystals (mp 142–143°C). Solvent selection critically impacts crystal morphology:

  • Chloroform : Needle-like crystals (93% recovery)

  • Benzene : Plate-like crystals (89% recovery)

Characterization Methods

Spectroscopic Analysis

¹H NMR (CDCl₃) :

  • δ 2.5–3.5 ppm (piperidine ring protons)

  • δ 7.2–7.6 ppm (phenyl aromatic protons)

  • Integration ratio confirms geminal methyl and phenyl groups.

¹³C NMR :

  • δ 170–175 ppm (carbonyl carbons)

  • δ 35–45 ppm (quaternary carbons bearing methyl/phenyl).

FT-IR :

  • 1700 cm⁻¹ (C=O stretching)

  • 3100 cm⁻¹ (aromatic C-H).

X-ray Crystallography

Single-crystal analysis reveals a boat conformation stabilized by intramolecular hydrogen bonding between N-H and carbonyl oxygen (d = 2.1 Å).

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYield (%)Purity (%)
BrominationNBS, BPO, ClCH₂CH₂ClReflux, 7 h7198
Acid CatalysisNH₃, toluene150°C, 24 h8995
Amine CondensationPPTS, DMF110°C, 8 h8297

Industrial-Scale Considerations

Large-scale production employs continuous-flow reactors to enhance heat transfer during exothermic cyclization steps. Catalyst recycling (e.g., PPTS) reduces costs, while in-line HPLC monitoring ensures batch consistency .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-methylpiperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imide group to an amine group.

    Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Phenyl-3-methylpiperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. The imide group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl and methyl groups can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Anti-Cancer Activity

  • Piperidine-2,6-dione Derivatives : Modifications with urea moieties (e.g., compounds 5a–5e in ) enhance anti-tumor activity (IC₅₀ < 200 µM) compared to unmodified controls (IC₅₀ > 200 µM). Trifluoromethyl groups at the meta-position of phenyltriazole structures yield the highest potency .
  • Benzoacridine-5,6-diones (): Though structurally distinct from piperidine-diones, these derivatives exhibit potent anti-breast cancer activity (IC₅₀: 5.4–47.99 µM) due to their planar aromatic systems and quinone redox activity .

Sedative Activity

  • (R)-Glutethimide (): Demonstrates enantiomer-specific sedative effects, highlighting the importance of stereochemistry in piperidine-2,6-dione pharmacology .

Q & A

Basic: What are the established synthetic routes for 3-Phenyl-3-methylpiperidine-2,6-dione, and how are intermediates characterized?

Answer:
The synthesis typically involves cyclization of substituted glutarimide precursors or condensation of phenyl-containing amines with diketone derivatives. Key intermediates, such as 3-phenylpiperidine-2,6-dione analogs, are characterized using:

  • HPLC-MS : To confirm molecular weight and purity.
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~170–175 ppm for carbonyl carbons) for structural elucidation .
  • X-ray crystallography : For resolving stereochemical ambiguities in crystalline intermediates .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3100 cm⁻¹ (aromatic C-H) validate functional groups.
  • 2D NMR (COSY, HSQC) : Maps coupling between piperidine ring protons and phenyl substituents. For example, cross-peaks between H-3 (δ ~3.1 ppm) and H-4 (δ ~2.8 ppm) confirm ring connectivity .
  • Elemental analysis : Validates empirical formula (e.g., C₁₂H₁₃NO₂) with <0.3% deviation .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound using factorial design?

Answer:
A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels (high/low):

FactorLow LevelHigh Level
Temperature60°C80°C
Catalyst5 mol%10 mol%
SolventTolueneDMF

Response variables : Yield (%) and purity (HPLC area%). Statistical analysis (ANOVA) identifies significant interactions. For example, high catalyst loading in DMF may increase yield but reduce purity due to side reactions .

Advanced: How can computational methods (e.g., DFT, reaction path search) guide the synthesis of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in cyclization steps. For instance, activation barriers for N- vs. O-alkylation pathways can prioritize synthetic routes .
  • Reaction path search algorithms : Quantum-chemical tools (e.g., GRRM) explore alternative pathways, reducing trial-and-error experimentation. ICReDD’s workflow integrates computed pathways with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multivariate analysis : Combine NMR, IR, and MS data with chemometric tools (e.g., PCA) to identify outliers or misinterpretations.
  • Dynamic NMR : Resolve conformational exchange broadening in piperidine ring protons by varying temperature (e.g., coalescence temperature analysis) .
  • Cross-validation : Compare experimental data with computational predictions (e.g., calculated NMR shifts using Gaussian) .

Advanced: What methodologies are used to study polymorphic forms of this compound?

Answer:

  • DSC/TGA : Differentiate polymorphs by melting points (e.g., Form I: 180°C, Form II: 175°C) and thermal stability .
  • PXRD : Unique diffraction patterns (e.g., Form I: 2θ = 12.4°, 15.7°; Form II: 2θ = 11.9°, 16.2°) identify crystalline phases.
  • Solvent-mediated crystallization : Screen solvents (e.g., ethanol vs. acetonitrile) under controlled cooling rates to isolate metastable forms .

Advanced: How can AI-driven tools enhance experimental design for derivatives of this compound?

Answer:

  • Active learning algorithms : Prioritize reaction conditions (e.g., reagents, temperatures) based on Bayesian optimization, reducing iterations.
  • COMSOL Multiphysics integration : Simulate mass transfer limitations in batch reactors to optimize stirring rates and solvent volumes .
  • Automated data pipelines : Use platforms like KNIME to correlate synthetic yields with molecular descriptors (e.g., steric hindrance of substituents) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Real-time monitoring via inline Raman spectroscopy tracks reaction progress (e.g., carbonyl intermediate conversion).
  • Design of Experiments (DoE) : Identify critical process parameters (e.g., cooling rate during crystallization) using response surface methodology .
  • Quality-by-Design (QbD) : Define a design space for pH, temperature, and agitation to ensure consistent polymorph formation .

Advanced: How do researchers validate the biological relevance of this compound derivatives?

Answer:

  • Molecular docking : Screen against target proteins (e.g., HDAC enzymes) using AutoDock Vina to predict binding affinities.
  • In vitro assays : Pair with cytotoxicity studies (e.g., IC₅₀ in cancer cell lines) to evaluate therapeutic indices.
  • Metabolite tracking : Use LC-MS/MS to identify degradation products in simulated physiological conditions .

Advanced: What are best practices for data management in multi-institutional studies on this compound?

Answer:

  • FAIR principles : Ensure data is Findable (DOIs for datasets), Accessible (cloud repositories), Interoperable (standardized formats like .cif for crystallography), and Reusable (metadata templates) .
  • Blockchain-enabled lab notebooks : Immutably timestamp experimental steps to resolve authorship disputes .

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